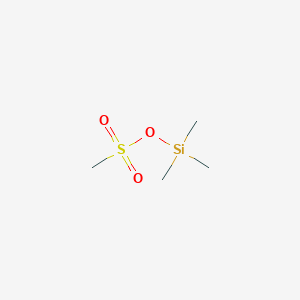
1,4-Bis(2-hydroxyethoxy)-2-butyne
Vue d'ensemble
Description
1,4-Bis(2-hydroxyethoxy)-2-butyne (also known as BH2B) is a chemical compound with a variety of uses in the scientific research community. BH2B is a versatile compound, with applications in organic synthesis, biochemistry, and physiological research.
Applications De Recherche Scientifique
Photocycloaddition Studies
The compound has been used in the study of photocycloadditions with 1,3-dimethyl-6-azathymine, leading to novel compounds like 7,8-bis(hydroxymethyl)-3,5-dioxo-2,4,6-trimethyl-1,2,4-triazabicyclo [4,2,0]-7-octene. This research, conducted by Yang, Fan, and Fan (1989), explored the reaction mechanisms involving excited triplet complexes and biradicals (Haiving Yang, P. Fan, & M. Fan, 1989).
Stabilization of Alpha-Helical Structures
Fujimoto et al. (2004) used 1,4-bis(2hydroxyethoxy)-2-butyne in the effective stabilization of alpha-helical structures in short peptides. This research contributes to our understanding of the role of acetylenic cross-linking agents in stabilizing protein structures (K. Fujimoto, Natsuko Oimoto, K. Katsuno, & M. Inouye, 2004).
Catalytic Hydration Studies
Research by Thyagarajan, Majumdar, and Bates (1975) on the mercuric ion-catalyzed hydration of derivatives of 1,4-dichloro-2-butyne, including 1,4-bis(arylthio)-2-butynes, has expanded our knowledge of hydration reactions and their products in organic chemistry (B. S. Thyagarajan, K. Majumdar, & D. K. Bates, 1975).
Asymmetric Synthesis in Organic Chemistry
Alcaide, Almendros, and Rodríguez-Acebes (2002) studied metal-mediated carbonyl-1,3-butadien-2-ylation reactions involving 1,4-bis(methanesulfonyl)-2-butyne. This work contributes significantly to the field of asymmetric synthesis, particularly in creating bioactive beta-lactam structures (B. Alcaide, P. Almendros, & R. Rodríguez-Acebes, 2002).
Surface Activities and Aggregation in Chemistry
Du, Qin, Wang, Zhu, and Wang (2015) synthesized butynediol-ethoxylate modified polysiloxanes using 1,4-bis(2-hydroxyethoxy)-2-butyne. Their study on the surface activities and aggregation behaviors of these compounds in aqueous solutions has implications for understanding surfactants and their applications (Zhiping Du, Jieqiong Qin, Wanxu Wang, Yanyan Zhu, & Guoyong Wang, 2015).
Role in Electroplating Processes
Shen, Ying, Hu, and Jiang (2009) explored the use of 1,4-bis(2-hydroxyethoxy)-2-butyne in nickel plating baths. Their study provides insights into the roles of different brighteners in the electroplating process (H. Shen, Lai Ying, Mengdi Hu, & Haochen Jiang, 2009).
Mécanisme D'action
Target of Action
It’s structurally related to hydroquinones , which are known to interact with various biological targets.
Biochemical Pathways
It’s worth noting that related compounds, such as polyesters derived from 1,4-bis(2-hydroxyethoxy)benzene, have been explored for their excellent barrier properties for oxygen-sensitive food and drink packaging products .
Propriétés
IUPAC Name |
2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWTPMDMPUGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC#CCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041918 | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Bis(2-hydroxyethoxy)-2-butyne | |
CAS RN |
1606-85-5, 32167-31-0 | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethylated 2-butyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1606-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-but-2-ynylenedioxydiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne in material science?
A1: 1,4-Bis(2-hydroxyethoxy)-2-butyne is a versatile building block for synthesizing polymers. For instance, it can react with trimesoyl chloride to create multicyclic poly(ether esters). [] These multicycles, depending on their structure, can exhibit unique properties like cryptand behavior, enabling them to dissolve alkali metal salts in organic solvents. []
Q2: How does the structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne contribute to its use in nickel plating?
A2: In nickel plating, 1,4-Bis(2-hydroxyethoxy)-2-butyne functions as a secondary brightener. [] While the exact mechanism is not fully elucidated in the provided research, it's likely that its structure, containing both a butyne group and two hydroxyethoxy groups, allows it to interact with the nickel surface and influence the deposition process, leading to brighter and more desirable nickel coatings.
Q3: Can you elaborate on the analytical techniques used to quantify 1,4-Bis(2-hydroxyethoxy)-2-butyne in complex mixtures?
A3: One effective method for quantifying 1,4-Bis(2-hydroxyethoxy)-2-butyne, particularly in the context of nickel plating baths, is High Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD) (HPLC-DAD-ELSD). [] This method offers several advantages:
- Simultaneous determination: It allows for the quantification of multiple brighteners, including 1,4-Bis(2-hydroxyethoxy)-2-butyne, within a single analysis. []
- High accuracy and precision: The method demonstrates good reproducibility and minimal interference from other components in the plating bath. []
- Fast analysis: The analysis time is relatively short, typically less than 15 minutes. []
Q4: How does 1,4-Bis(2-hydroxyethoxy)-2-butyne contribute to the properties of polysiloxane-based surfactants?
A4: 1,4-Bis(2-hydroxyethoxy)-2-butyne can be used to modify polysiloxanes, leading to the creation of amphiphilic surfactants. [] The hydrophilic hydroxyethoxy groups of the molecule contribute to the water solubility of the modified polysiloxane. [] This modification allows the polysiloxanes to exhibit surface activity, reduce surface tension, and self-assemble into aggregates in aqueous solutions. [] These properties are valuable in various applications, such as detergency, emulsification, and coating formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















